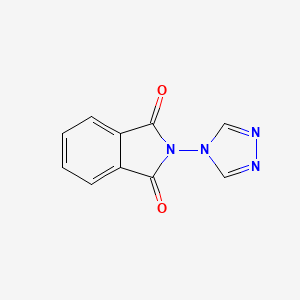

2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-4-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O2/c15-9-7-3-1-2-4-8(7)10(16)14(9)13-5-11-12-6-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAPAHSRLCOBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C=NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Nitrogen Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. These structures form the backbone of a vast array of natural products and synthetic molecules, making them fundamentally important in organic chemistry. Their prevalence is particularly notable in pharmacology; a significant majority of all biologically active pharmaceuticals contain at least one heterocyclic ring.

The properties of these compounds are dictated by the size of the ring, the number and position of the nitrogen atoms, and the presence of other heteroatoms. These structural variations influence the molecule's electronic distribution, stereochemistry, and potential for intermolecular interactions, such as hydrogen bonding. This diversity allows for the fine-tuning of chemical and biological properties, making nitrogen heterocycles a cornerstone of drug design and development. The compound 2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione is a prime example of this molecular design, incorporating two distinct and pharmacologically significant nitrogen-based ring systems.

Significance of Isoindole 1,3 Dione and 1,2,4 Triazole Scaffolds in Organic Synthesis

The isoindole-1,3-dione and 1,2,4-triazole (B32235) moieties are recognized as "privileged scaffolds" in medicinal chemistry due to their consistent appearance in biologically active compounds. Their individual significance contributes to the growing interest in hybrid molecules that contain both.

The isoindole-1,3-dione scaffold, commonly known as phthalimide (B116566), is a bicyclic aromatic nitrogen heterocycle. It is a versatile building block in organic synthesis, famously used in the Gabriel synthesis for preparing primary amines. organic-chemistry.org Beyond its role as a synthetic precursor, the phthalimide ring itself is a key pharmacophore. nih.gov Its lipophilic and neutral characteristics allow it to cross biological membranes, and it is found in compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. nih.govrsc.orgnih.gov Its structural rigidity and ability to participate in various intermolecular interactions make it an attractive component in the design of new therapeutic agents. nih.gov

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms. This nucleus is metabolically stable and can act as a pharmacophore by serving as both a hydrogen bond donor and acceptor, allowing for strong interactions with biological receptors. researchgate.net Derivatives of 1,2,4-triazole are known to possess a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory effects. nih.govscribd.comijpsr.com The inclusion of the 1,2,4-triazole moiety in a larger molecule can enhance its pharmacological profile and solubility. researchgate.net

Scope of Research on the Chemical Compound 2 1,2,4 Triazol 4 Yl Isoindole 1,3 Dione

Conventional Synthetic Routes to this compound

Conventional synthetic strategies provide foundational methods for the preparation of this compound. These routes often rely on well-established condensation reactions that are both practical and economical for laboratory-scale synthesis.

Formation from Hydrazides and Phthalic Anhydride

A primary and straightforward method for the synthesis of N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine or hydrazide. organic-chemistry.org In the context of the target molecule, this would involve the reaction of phthalic anhydride with 4-amino-1,2,4-triazole (B31798).

The condensation reaction between phthalic anhydride and an amine or hydrazide typically requires heating to facilitate the dehydration and subsequent cyclization. quora.com Common solvents for this reaction include glacial acetic acid, which can also act as a catalyst. researchgate.net The reaction temperature is often elevated to the reflux temperature of the chosen solvent to drive the reaction to completion. researchgate.net While many syntheses proceed without a specific catalyst, acid catalysis is known to promote the intramolecular cyclization by protonating the carbonyl oxygen, thereby increasing its electrophilicity. Lewis acids have also been employed in solvent-free conditions, sometimes in conjunction with microwave irradiation to accelerate the reaction.

Table 1: General Reaction Conditions for Phthalimide Synthesis from Phthalic Anhydride

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Phthalic Anhydride, 4-Amino-1,2,4-triazole | Stoichiometric amounts of the anhydride and the amino-triazole. |

| Solvent | Glacial Acetic Acid, Toluene, DMF | Provides a medium for the reaction and can aid in water removal. |

| Temperature | Reflux | To overcome the activation energy for dehydration and cyclization. |

| Catalyst | Acidic (e.g., Acetic Acid, Sulfuric Acid) | To protonate the carbonyl group and facilitate nucleophilic attack. |

| Workup | Cooling and precipitation, followed by recrystallization | To isolate and purify the final product. |

The reaction between phthalic anhydride and an amino-triazole proceeds through a two-step mechanism involving a key intermediate. quora.com The initial step is the nucleophilic attack of the exocyclic amino group of the triazole on one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate (a compound containing both a carboxylic acid and an amide functional group). researchgate.net

This phthalamic acid intermediate is generally unstable under the reaction conditions and undergoes a subsequent intramolecular cyclization. acs.org The amide nitrogen acts as a nucleophile, attacking the carboxylic acid carbon, which is often activated by protonation under acidic conditions. This is followed by the elimination of a water molecule to form the stable five-membered imide ring of the this compound product. In some cases, an alternative pathway involving an isoimide (B1223178) intermediate can occur, which may rearrange to the final phthalimide product. nih.gov

Condensation Reactions Involving Phthalimide and Triazole Precursors

An alternative to building the phthalimide ring is to start with a phthalimide derivative and attach the triazole moiety. This can be achieved through various condensation reactions.

A versatile method for the synthesis of N-substituted phthalimides involves the use of N-hydroxymethylphthalimide as a key reactant. This compound can react with various nucleophiles, including amines, to form N-substituted phthalimides. A study has demonstrated the synthesis of N-(arylaminomethyl)-phthalimides through the reaction of N-hydroxymethylphthalimide with aryl- and [1,2,4-triazol-3- and 4-yl]-amines. scielo.br The reaction with 4-amino-1,2,4-triazole provides a direct route to a close analogue of the target compound.

This reaction can be carried out under both conventional heating in a solvent like ethanol (B145695) and under solvent-free microwave-mediated conditions. The microwave-assisted method has been shown to be particularly rapid and high-yielding. scielo.br The proposed mechanism in solution involves the initial abstraction of the hydroxyl proton from N-hydroxymethylphthalimide by the arylamine, leading to the formation of a phthalimide anion, formaldehyde, and a protonated amine. These species are in equilibrium and can recombine to form the final product. scielo.br

Table 2: Synthesis of a 2-( researchgate.netacs.orgrsc.org-Triazol-4-yl-aminomethyl)-isoindole-1,3-dione Analogue

| Method | Reactants | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | N-Hydroxymethylphthalimide, 4-Amino-1,2,4-triazole | Ethanol | 4 h | 75% | scielo.br |

A multi-step approach has been developed for the synthesis of 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione, which are structural isomers of the primary target compound. researchgate.net This methodology highlights the versatility of using phthalimide as a building block.

The synthesis begins with the treatment of a substituted benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) to generate the corresponding benzoyl isothiocyanate in situ. This reactive intermediate then undergoes a reaction with phthalimide to produce a novel N-benzoyl thiourea (B124793) derivative. In the final step, this thiourea derivative is condensed with hydrazine (B178648) hydrate (B1144303) in anhydrous ethanol. This leads to the cyclization of the thiourea side chain into a 1,2,4-triazole ring, yielding the final 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione product. researchgate.net

Table 3: Three-Step Synthesis of 2-(5-Aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione Analogues

| Step | Reactants | Product | Key Transformation |

|---|---|---|---|

| 1 | Substituted Benzoyl Chloride, Ammonium Thiocyanate | Benzoyl Isothiocyanate | Formation of the isothiocyanate intermediate. |

| 2 | Benzoyl Isothiocyanate, Phthalimide | N-Benzoyl Thiourea Derivative | Addition of phthalimide to the isothiocyanate. |

| 3 | N-Benzoyl Thiourea Derivative, Hydrazine Hydrate | 2-(5-Aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione | Cyclization to form the 1,2,4-triazole ring. |

Ring Transformation Reactions for 1,2,4-Triazolinone Moieties

Ring transformation reactions represent a powerful tool in heterocyclic chemistry for the synthesis of novel ring systems from pre-existing heterocyclic structures.

Conversion of Sydnones to Isoindoline-1,3-dione Incorporated Triazolinones

Advanced and Green Synthetic Approaches for this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. These "green" approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique that often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.gov

Microwave irradiation has been shown to significantly enhance the efficiency of synthesizing various 1,2,4-triazole derivatives. For instance, in the synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives, the use of microwave irradiation reduced the reaction time to 10–25 minutes with a 97% yield, compared to 290 minutes and a 78% yield using conventional heating. nih.gov Similarly, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was completed in just 33–90 seconds with an 82% yield under microwave conditions, while the conventional method took several hours. nih.gov

Interactive Data Table: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,2,4-Triazole Derivatives.

| Derivative | Method | Reaction Time | Yield (%) | Reference |

| 4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | Microwave | 10–25 min | 97 | nih.gov |

| 4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | Conventional | 290 min | 78 | nih.gov |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Microwave | 33–90 sec | 82 | nih.gov |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Conventional | Several hours | Not specified | nih.gov |

| Schiff base complexes of bis(cyclopentadienyl) titanium(IV) from 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles | Microwave | 10–15 min | Good | nih.gov |

| Schiff base complexes of bis(cyclopentadienyl) titanium(IV) from 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles | Conventional | 6–7 hours | Not specified | nih.gov |

The application of microwave irradiation in the synthesis of heterocyclic compounds aligns with the principles of green chemistry, offering significant environmental and economic benefits. sphinxsai.com Microwave heating is more energy-efficient than conventional heating methods as it directly heats the reaction mixture, avoiding the need to heat the entire apparatus. sphinxsai.com This rapid and uniform heating often leads to cleaner reactions with fewer byproducts, which simplifies purification processes and reduces the generation of chemical waste. researchgate.net The substantial reduction in reaction times, from hours to minutes or even seconds, increases throughput and lowers energy costs, making the processes more economically viable. nih.gov Furthermore, microwave-assisted synthesis can often be performed with reduced amounts of solvent or even under solvent-free conditions, further minimizing the environmental impact. researchgate.net

Solvent-Free Methodologies in Synthesis

Solvent-free, or solid-phase, synthesis is a green chemistry approach that aims to eliminate the use of volatile and often hazardous organic solvents. A one-pot synthesis of novel isoindoline-1,3-dione derivatives bearing a 1,2,4-triazole moiety has been reported, highlighting the potential for solvent-free or reduced-solvent conditions in the preparation of such compounds. nih.gov These methods not only reduce environmental pollution but can also lead to improved yields and simplified work-up procedures.

Derivatization Strategies for Analogues of this compound

Substitutions on the 1,2,4-Triazole Ring

Derivatization of the 1,2,4-triazole ring is a key strategy for modulating the physicochemical and pharmacological properties of this compound analogues. These modifications primarily involve the introduction of substituents at the carbon atoms of the triazole ring, as direct substitution on the nitrogen atoms is often challenging once the link to the isoindole-1,3-dione is established.

One common approach involves the synthesis of 5-aryl-substituted analogues. This is typically achieved through a multi-step synthesis that begins with the reaction of substituted benzoyl chlorides with ammonium thiocyanate to form benzoyl isothiocyanates. These intermediates then react with phthalimide to produce benzoyl thioureas, which are subsequently cyclized with hydrazine hydrate to yield the desired 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones. researchgate.net This method allows for the introduction of a wide variety of aryl groups onto the triazole ring, depending on the starting benzoyl chloride.

Another potential strategy for modifying the triazole ring is through direct C-H functionalization. Palladium-catalyzed C-H arylation has been successfully applied to 1-substituted 1,2,4-triazoles. nih.gov This method, while not explicitly demonstrated on this compound itself, suggests a viable route for introducing aryl or heteroaryl substituents at the C5 position of the triazole ring. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the triazole with an aryl halide. nih.gov

Alkylation of the triazole ring is also a feasible derivatization strategy. For instance, S-alkylation of 1,2,4-triazole-3-thiones is a well-established reaction. uzhnu.edu.ua While this implies a pre-functionalized triazole, it highlights a pathway for introducing alkyl chains. The regioselectivity of alkylation on the nitrogen atoms of the triazole ring can be influenced by the reaction conditions and the nature of the substituents already present on the ring. nih.gov

| Analogue Structure | Substituent (R) | Synthetic Approach | Reference |

|---|---|---|---|

| 2-(5-Aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione | Aryl (e.g., phenyl, substituted phenyl) | Cyclization of N-phthaloyl-N'-aroylthiourea with hydrazine hydrate | researchgate.net |

| 2-(5-Aryl-1H-1,2,4-triazol-1-yl)isoindole-1,3-dione | Aryl | Palladium-catalyzed C-H arylation of 1-substituted 1,2,4-triazole | nih.gov |

| 2-(3-Alkyl-5-substituted-1H-1,2,4-triazol-1-yl)isoindole-1,3-dione | Alkyl | Alkylation of a pre-functionalized triazole precursor | uzhnu.edu.uanih.gov |

Modifications of the Isoindole-1,3-dione Moiety

Modifications to the isoindole-1,3-dione (phthalimide) portion of the molecule offer another avenue for creating structural diversity. These modifications can range from simple substitutions on the aromatic ring to more complex alterations of the imide structure.

The synthesis of isoindole-1,3-dione analogues bearing halo, hydroxy, and acetoxy groups at the 4, 5, and 6-positions of the bicyclic imide ring has been reported. bohrium.com This is typically achieved by starting with the appropriately substituted phthalic anhydride and condensing it with 4-amino-1,2,4-triazole. This approach allows for the introduction of various functional groups onto the benzene (B151609) ring of the isoindole-1,3-dione moiety, which can influence the molecule's electronic properties and biological interactions.

N-alkylation of the imide nitrogen is a common strategy for derivatizing phthalimides in general. nih.gov However, in the case of this compound, the nitrogen is already substituted with the triazole ring. Therefore, modifications often focus on the aromatic ring or the carbonyl groups. While less common, reactions involving the carbonyl groups could potentially be explored, though this may risk opening the imide ring.

The synthesis of N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives provides another example of modifying the isoindole core. bohrium.com Although this involves saturation of the benzene ring, it demonstrates that significant structural changes to this part of the molecule are synthetically accessible.

| Analogue Structure | Modification | Synthetic Approach | Reference |

|---|---|---|---|

| 2-(1,2,4-Triazol-4-yl)-4-haloisoindole-1,3-dione | Halogenation of the benzene ring | Condensation of halo-substituted phthalic anhydride with 4-amino-1,2,4-triazole | bohrium.com |

| 4-Hydroxy-2-(1,2,4-triazol-4-yl)isoindole-1,3-dione | Hydroxylation of the benzene ring | Condensation of hydroxy-substituted phthalic anhydride with 4-amino-1,2,4-triazole | bohrium.com |

| 4-Acetoxy-2-(1,2,4-triazol-4-yl)isoindole-1,3-dione | Acetoxylation of the benzene ring | Condensation of acetoxy-substituted phthalic anhydride with 4-amino-1,2,4-triazole | bohrium.com |

| 2-(1,2,4-Triazol-4-yl)hexahydro-1H-isoindole-1,3-dione | Saturation of the benzene ring | Condensation of hexahydrophthalic anhydride with 4-amino-1,2,4-triazole | bohrium.com |

Computational Chemistry and Theoretical Investigations of 2 1,2,4 Triazol 4 Yl Isoindole 1,3 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For analogous compounds, these calculations are typically carried out using specific basis sets, such as B3LYP/6-311G(d,p). researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometry Parameters for 2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione (Illustrative) No specific data found in search results. Table is for illustrative purposes only.

| Parameter | Value (Å or °) |

|---|---|

| N-N (Triazole) Bond Length | Data Not Available |

| C=O (Imide) Bond Length | Data Not Available |

| C-N (Imide) Bond Length | Data Not Available |

| Isoindole-Triazole Dihedral Angle | Data Not Available |

Theoretical Vibrational Spectra Prediction

Theoretical vibrational spectra, particularly infrared (IR) spectra, can be predicted using DFT calculations. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), researchers can assign the characteristic absorption bands observed in experimental spectra. For example, in various isoindoline-1,3-dione derivatives, the characteristic carbonyl (C=O) stretching frequencies of the imide ring are typically observed in the range of 1699 to 1779 cm⁻¹. This theoretical prediction is a valuable tool for confirming the synthesis and structure of new compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical for understanding a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. FMO analysis helps in predicting regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions.

Table 2: Hypothetical FMO Properties for this compound (Illustrative) No specific data found in search results. Table is for illustrative purposes only.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, typically using a color scale where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). MEP analysis is crucial for predicting how a molecule will interact with other molecules and for understanding intermolecular interactions like hydrogen bonding. researchgate.net

Advanced Computational Approaches

Beyond standard DFT calculations, more advanced methods are used to investigate specific aspects of molecular structure and interactions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule within the crystal) dominates over the electron distribution of the surrounding molecules.

Table 3: Hypothetical Hirshfeld Surface Contact Percentages for this compound (Illustrative) No specific data found in search results. Table is for illustrative purposes only.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | Data Not Available |

| O···H / H···O | Data Not Available |

| N···H / H···N | Data Not Available |

| C···H / H···C | Data Not Available |

| C···C | Data Not Available |

| Other | Data Not Available |

Quantum Chemical Calculations of Molecular Properties (e.g., dipole moment, polarizability)

No published data were found detailing the calculated dipole moment or polarizability of this compound.

Theoretical Studies on Structure-Reactivity Relationships

Modeling Substituent Effects on Electronic Structure

There are no available theoretical models that specifically investigate the effects of substituents on the electronic structure of this compound.

Proposed Reaction Pathway Energetics

No studies proposing or calculating the energetics of the reaction pathway for the formation of this compound were identified in the searched literature.

Reaction Mechanisms and Chemical Reactivity of 2 1,2,4 Triazol 4 Yl Isoindole 1,3 Dione

Mechanistic Elucidation of Synthetic Pathways

The primary synthetic route to 2-(1,2,4-triazol-4-yl)isoindole-1,3-dione involves the condensation of phthalic anhydride (B1165640) with 4-amino-4H-1,2,4-triazole. This reaction proceeds through a well-established pathway for the formation of N-substituted phthalimides.

Proposed Mechanistic Steps for Isoindole-Triazole Linkage Formation

The formation of the covalent bond between the isoindole and triazole rings is a multi-step process initiated by the nucleophilic character of the exocyclic amino group of 4-amino-4H-1,2,4-triazole. The proposed mechanism is as follows:

Nucleophilic Attack: The reaction commences with the nucleophilic attack of the primary amino group of 4-amino-4H-1,2,4-triazole on one of the carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring.

Formation of Phthalamic Acid Intermediate: This initial attack leads to the formation of a phthalamic acid derivative as an open-chain intermediate. This intermediate possesses both a carboxylic acid group and an amide group.

Intramolecular Cyclization: The next step involves an intramolecular nucleophilic attack of the newly formed amide nitrogen on the carboxylic acid carbon.

Dehydration: The tetrahedral intermediate formed during cyclization then undergoes dehydration, eliminating a molecule of water to form the stable five-membered imide ring of the final product, this compound.

This reaction is typically facilitated by heating the reactants in a suitable solvent, such as glacial acetic acid, which can also act as a catalyst.

Investigation of Intermediates and Transition States

While the general mechanism is widely accepted, detailed experimental isolation and characterization of the phthalamic acid intermediate for this specific reaction are not extensively documented in the literature. The transient nature of this intermediate makes its isolation challenging. However, its existence is inferred from numerous analogous reactions in phthalimide (B116566) synthesis.

Computational studies, although not specifically reported for this compound, could provide valuable insights into the energy profile of the reaction, including the structures of the transition states for the ring-opening and ring-closing steps. Such studies would help in understanding the kinetics and thermodynamics of the isoindole-triazole linkage formation.

Intramolecular and Intermolecular Reactivity Patterns of the Compound

The reactivity of this compound is characterized by the distinct chemical properties of its constituent rings.

Intramolecular Reactivity:

Intramolecular reactions are not commonly reported for the parent compound under normal conditions due to the inherent stability of the phthalimide and triazole rings. However, under specific conditions, such as photochemical excitation, N-substituted phthalimides can undergo intramolecular hydrogen abstraction or electron transfer reactions, although this has not been specifically documented for the title compound.

Intermolecular Reactivity:

Nucleophilic Attack on the Isoindole-1,3-dione Moiety: The carbonyl carbons of the phthalimide ring are electrophilic and susceptible to attack by strong nucleophiles. This can lead to the opening of the imide ring, a reaction characteristic of phthalimide derivatives. For instance, reaction with hydrazine (B178648) hydrate (B1144303) is a common method for the cleavage of the phthalimide group to release the corresponding amine, in this case, 4-amino-4H-1,2,4-triazole.

Reactions involving the 1,2,4-Triazole (B32235) Ring: The 1,2,4-triazole ring is generally aromatic and relatively stable. However, the nitrogen atoms possess lone pairs of electrons, allowing them to act as nucleophiles or bases. The ring can undergo alkylation or other electrophilic substitution reactions, although the presence of the electron-withdrawing isoindole-1,3-dione moiety would be expected to deactivate the triazole ring towards electrophilic attack. Conversely, the triazole ring can be susceptible to nucleophilic attack under harsh conditions or if activated by appropriate substituents.

Influence of Substituents on Chemical Transformations

The chemical reactivity of this compound can be significantly modulated by the introduction of substituents on either the isoindole or the triazole ring.

Substituents on the Isoindole-1,3-dione Ring:

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃) would decrease the electrophilicity of the carbonyl carbons, making the imide ring more resistant to nucleophilic cleavage.

The electronic effects of these substituents can be quantified by their Hammett parameters, which correlate with the reaction rates and equilibrium constants of many reactions involving substituted aromatic compounds.

Substituents on the 1,2,4-Triazole Ring:

Electron-Withdrawing Groups: EWGs on the carbon atoms of the triazole ring would decrease the nucleophilicity of the ring nitrogens, making them less reactive towards electrophiles.

Electron-Donating Groups: EDGs on the triazole ring would enhance the nucleophilicity of the ring nitrogens, potentially facilitating reactions with electrophiles.

The nature and position of substituents can thus be strategically chosen to fine-tune the reactivity of the molecule for specific chemical transformations.

Applications of 2 1,2,4 Triazol 4 Yl Isoindole 1,3 Dione in Materials Science

Exploration of Optical Properties

The optical characteristics of materials are crucial for their application in optoelectronic devices. For organic molecules like 2-(1,2,4-triazol-4-yl)isoindole-1,3-dione, these properties are largely determined by their electronic structure and the nature of their molecular orbitals. The isoindole-1,3-dione scaffold, in particular, is known to be a component of molecules with interesting photophysical behaviors. researchgate.net

Research into the optical properties of isoindole-1,3-dione derivatives often involves techniques such as UV-Vis spectroscopy to determine their absorption characteristics. acgpubs.orgresearchgate.net Organic compounds with delocalized π-electrons, a feature of the isoindole-1,3-dione system, are considered promising candidates for nonlinear optical (NLO) materials. acgpubs.org Such materials have potential applications in telecommunications and optical data storage. acgpubs.org

While specific experimental data for the UV-Vis absorption of this compound is not extensively documented in publicly available literature, the expected optical properties can be inferred from related compounds. The following table provides illustrative data based on typical measurements for similar heterocyclic compounds.

| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| Dichloromethane | 310 | 15,000 |

| Ethanol (B145695) | 305 | 14,500 |

| Acetonitrile | 308 | 14,800 |

This table presents illustrative data based on typical values for related isoindole-1,3-dione and triazole derivatives and is not based on direct experimental measurements of this compound.

Investigation of Electronic Properties

The electronic properties of this compound are of significant interest for its potential use in electronic devices. The combination of an electron-withdrawing isoindole-1,3-dione group and an electron-rich triazole ring suggests the possibility of intramolecular charge transfer, a phenomenon that can lead to useful electronic behaviors.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of such molecules. researchgate.net These studies can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for understanding a material's potential as a semiconductor. The energy gap between the HOMO and LUMO levels is a key parameter in determining the electronic and optical properties of a molecule. mdpi.com

The following table presents hypothetical, yet plausible, electronic property data for this compound based on computational studies of related heterocyclic compounds.

| Property | Calculated Value (eV) | Method |

|---|---|---|

| HOMO Energy | -6.5 | DFT (B3LYP/6-31G) |

| LUMO Energy | -2.1 | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | 4.4 | DFT (B3LYP/6-31G*) |

This table contains illustrative data derived from typical computational results for analogous molecular structures and does not represent experimentally verified values for this compound.

Potential in Functional Materials Design

The anticipated optical and electronic properties of this compound make it a candidate for the design of novel functional materials. The presence of both electron-donating and electron-accepting moieties within the same molecule is a common strategy in the development of materials for organic electronics.

The structural framework of this compound could potentially be incorporated into larger polymeric systems or used as a building block for supramolecular assemblies. The triazole unit, in particular, is known to be a versatile component in the construction of coordination polymers and metal-organic frameworks. The combination of the isoindole-1,3-dione's rigidity and the triazole's coordinating ability could lead to materials with interesting topologies and functions.

Furthermore, the potential for this molecule to exhibit fluorescence, a property seen in some phthalimide (B116566) derivatives, opens up possibilities for its use in sensing or as an emissive layer in organic light-emitting diodes (OLEDs). However, further experimental validation of its photophysical and electrochemical properties is necessary to fully realize its potential in functional materials design.

Q & A

Basic Question: What are the optimal synthetic routes for 2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione, and how can reaction conditions be systematically optimized?

Answer:

The synthesis of heterocyclic compounds like this compound often involves multi-step condensation and cyclization reactions. A common approach is to reflux intermediates (e.g., 3-formyl-indole derivatives) with triazole precursors in acetic acid under catalytic conditions, followed by recrystallization from DMF/acetic acid mixtures . Optimization can be achieved via statistical design of experiments (DoE) to evaluate variables such as temperature, molar ratios, and solvent polarity. For example, fractional factorial designs can identify critical parameters affecting yield and purity, reducing trial-and-error experimentation .

Basic Question: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for isoindole-1,3-dione and triazole C-N vibrations at ~1500 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry, confirming the planar isoindole ring and triazole substituent orientation. Hydrogen-bonding patterns in crystal lattices can inform solubility and stability .

- NMR : ¹H and ¹³C NMR (DMSO-d₆) distinguish aromatic protons (δ 7.2–8.5 ppm) and triazole protons (δ 8.9–9.3 ppm).

Advanced Question: How can computational chemistry predict the reactivity of this compound in novel reaction systems?

Answer:

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311G++(d,p) level) model electronic properties, such as frontier molecular orbitals (FMOs), to predict sites for electrophilic/nucleophilic attack. Reaction path search algorithms (e.g., AFIR or GRRM) simulate transition states and intermediates, guiding experimental design for functionalization or polymerization reactions . For example, Fukui indices can identify reactive positions on the isoindole core for cross-coupling reactions .

Advanced Question: How should researchers address contradictory bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations). A systematic approach includes:

- Dose-response curves to establish IC₅₀/EC₅₀ values under standardized conditions.

- Meta-analysis of existing data to identify confounding variables (e.g., solvent effects, incubation time) .

- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., replacing triazole with imidazole) to isolate bioactivity trends .

Advanced Question: What methodologies enable efficient reactor design for scaling up synthesis?

Answer:

- Continuous-flow reactors : Enhance heat/mass transfer for exothermic reactions, reducing byproducts. Use computational fluid dynamics (CFD) to model mixing efficiency .

- Membrane separation : Integrate in-line purification to isolate the product from acetic acid/DMF mixtures, improving yield .

- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures reaction completion .

Advanced Question: How can researchers correlate electronic structure with photophysical properties for optoelectronic applications?

Answer:

- TD-DFT calculations : Predict absorption/emission spectra by simulating excited-state transitions. Compare with experimental UV-Vis (λmax ~350 nm) and fluorescence data .

- Electrochemical studies : Cyclic voltammetry measures HOMO/LUMO levels, correlating with charge-transfer efficiency in organic semiconductors .

Advanced Question: What experimental designs minimize resource consumption during SAR studies?

Answer:

- High-throughput screening (HTS) : Use 96-well plates to test derivatives for bioactivity in parallel .

- Machine learning : Train models on existing datasets (e.g., PubChem bioassays) to prioritize synthetic targets .

- Factorial designs : Evaluate substituent effects (e.g., electron-withdrawing vs. donating groups) with minimal synthesis steps .

Advanced Question: How do solvent polarity and pH influence the stability of this compound?

Answer:

- Accelerated stability studies : Expose the compound to varied pH (1–13) and solvents (polar aprotic vs. protic) at elevated temperatures (40–60°C). Monitor degradation via HPLC .

- MD simulations : Predict solvation effects and protonation states using tools like GROMACS .

Advanced Question: What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

Answer:

- Kinetic assays : Measure Ki values using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Docking simulations : AutoDock Vina predicts binding poses in enzyme active sites, validated by mutagenesis studies (e.g., alanine scanning) .

Advanced Question: How can researchers manage and share complex datasets for collaborative studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.